Des(oxopentyl) Valsartan Methyl Ester Hydrochloride
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Overview
Description
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is a derivative of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is characterized by its molecular formula C20H23N5O2·HCl and a molecular weight of 401.89 g/mol . It is a hydrochloride salt form of the methyl ester derivative of Valsartan, which enhances its solubility and stability.
Preparation Methods
The synthesis of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves several steps, starting from 4’-methyl-2-cyanobiphenyl. The key steps include:
Formation of the Tetrazole Ring: This is achieved through a cyclization reaction catalyzed by a Lewis acid.
Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Salt Formation: Finally, the methyl ester is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Chemical Reactions Analysis
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the tetrazole ring and biphenyl moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride has several scientific research applications:
Mechanism of Action
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride exerts its effects by blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects . The blockade of AT1 receptors leads to vasodilation, reduced blood pressure, and decreased aldosterone levels, which collectively contribute to its antihypertensive effects .
Comparison with Similar Compounds
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is compared with other angiotensin II receptor antagonists such as:
- Losartan
- Candesartan
- Telmisartan
- Irbesartan
What sets this compound apart is its unique esterified form, which enhances its solubility and stability compared to its parent compound, Valsartan . This makes it a valuable compound for research and pharmaceutical applications.
Properties
Molecular Formula |
C20H24ClN5O2 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C20H23N5O2.ClH/c1-13(2)18(20(26)27-3)21-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-22-24-25-23-19;/h4-11,13,18,21H,12H2,1-3H3,(H,22,23,24,25);1H/t18-;/m0./s1 |
InChI Key |
DYLJUMUCKDXSMQ-FERBBOLQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Origin of Product |
United States |
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